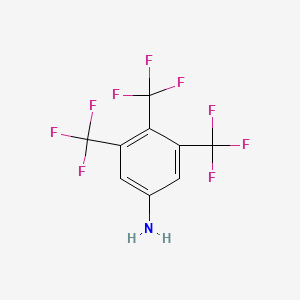

3,4,5-Tris(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4F9N |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

3,4,5-tris(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H4F9N/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18/h1-2H,19H2 |

InChI Key |

QZWFNEVYJFDDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4,5 Tris Trifluoromethyl Aniline

Strategies for the Construction of the 3,4,5-Tris(trifluoromethyl)aniline Core

The synthesis of polysubstituted anilines, particularly those bearing multiple electron-withdrawing trifluoromethyl groups, presents a formidable challenge to synthetic chemists. The construction of the this compound core requires specialized synthetic strategies to overcome the deactivating nature of the trifluoromethyl groups and to control the regioselectivity of the amination step.

Convergent and Divergent Synthetic Approaches to Highly Substituted Anilines

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added, leading to a library of related compounds. wikipedia.orgresearchgate.net This method is particularly useful for creating a diverse range of molecules for screening purposes. wikipedia.org

The synthesis of highly substituted anilines like this compound can benefit from a convergent approach, where a pre-functionalized trifluoromethylated aromatic ring is coupled with an amino group or its synthetic equivalent in a late-stage reaction.

Directed Metalation and Subsequent Functionalization of Trifluoromethylated Aromatic Rings

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG), which is typically a Lewis basic functionality that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring at the position ortho to the DMG, forming an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.org

Common DMGs include tertiary amines, amides, and methoxy (B1213986) groups. wikipedia.org The strength of the DMG can influence the efficiency of the metalation. The aryl O-carbamate group, particularly in the form of Ar-OCONEt2, is recognized as one of the most powerful DMGs. nih.gov The choice of the organolithium reagent and the presence of additives like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) can also enhance the reactivity. baranlab.orgnih.gov

In the context of synthesizing precursors for this compound, a DoM strategy could be envisioned starting from a trifluoromethylated benzene (B151609) derivative bearing a suitable DMG. However, the strongly electron-withdrawing nature of the three trifluoromethyl groups would significantly decrease the nucleophilicity of the aromatic ring, making direct functionalization challenging. An alternative approach involves the deprotonation of 1,3,5-tris(trifluoromethyl)benzene (B44845) with a strong base like n-butyllithium to generate 2,4,6-tris(trifluoromethyl)phenyllithium in situ. researchgate.net This intermediate can then be reacted with an electrophile, such as iodine, to produce 1-iodo-2,4,6-tris(trifluoromethyl)benzene, a key precursor for subsequent amination reactions. researchgate.net

Transition Metal-Catalyzed Amination of Trifluoromethylated Precursors

Transition metal-catalyzed C-N bond formation has become a cornerstone of modern organic synthesis, providing efficient routes to anilines. A variety of transition metals, including palladium and copper, are effective catalysts for these transformations. acs.orggoogle.com

One reported synthesis of 2,4,6-tris(trifluoromethyl)aniline, a constitutional isomer of the target compound, utilizes a copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This reaction employs copper(I) oxide as the catalyst, sodium azide (B81097) as the nitrogen source, and proline as a ligand in dimethyl sulfoxide (B87167) (DMSO) as the solvent, affording the desired aniline (B41778) in a 55% yield. researchgate.net Similar strategies could be adapted for the synthesis of this compound from a suitably functionalized 1,2,3-tris(trifluoromethyl)benzene (B3052528) derivative.

The choice of aminating reagent is crucial for the success of these reactions. While amines and amides are desirable nitrogen sources, they often require an external oxidant. acs.org Alternatively, derivatized aminating reagents with polarized N-X bonds can be cleaved oxidatively by the metal catalyst. acs.org

Radical and Photoinduced Methods for C-N and C-F Bond Formation

Radical and photoinduced reactions offer alternative pathways for the formation of C-N and C-F bonds, often under mild conditions. Recent advancements have highlighted the value of radical-based C-N bond formation using photo- or electrochemical methods. rsc.org These reactions can proceed through various mechanisms, including N-radical addition, C-/N-radical cross-coupling, and hydrogen-atom transfer (HAT) processes. rsc.org

Photoredox catalysis, in cooperation with copper catalysis, has been successfully employed for the enantioselective radical trifluoromethylation of benzylic C-H bonds. nih.gov This dual catalytic system involves the generation of a benzylic radical via a HAT process, followed by an enantioselective trifluoromethylation step mediated by the copper catalyst. nih.gov

Photoinduced C-F bond cleavage has also been observed in certain fluorinated aromatic compounds. nih.gov For instance, some fluorinated 7-amino-4-quinolone-3-carboxylic acids undergo heterolytic defluorination upon irradiation with light in an aqueous solution. nih.gov While this process is generally considered a degradation pathway, it demonstrates the possibility of activating C-F bonds under photochemical conditions.

The direct trifluoromethylation of aromatic C-H bonds can also be achieved through the formation of an electron-donor-acceptor (EDA) complex. nih.gov A method has been developed that utilizes an EDA complex formed between Umemoto's reagent and an amine to achieve the direct C-H trifluoromethylation of arenes. nih.gov

Reactivity and Derivatization of the Amino Functionality in this compound

The amino group of this compound is a key functional handle for further molecular elaboration. Its reactivity is significantly influenced by the three strongly electron-withdrawing trifluoromethyl groups, which decrease the basicity and nucleophilicity of the aniline nitrogen.

Acylation, Alkylation, and Arylation Reactions of the Aniline Moiety

The derivatization of anilines through acylation, alkylation, and arylation reactions is fundamental in organic synthesis. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

While specific examples for this compound are not extensively documented in the provided search results, general principles of aniline reactivity can be extrapolated. The reduced nucleophilicity of the amino group in this compound would likely necessitate more forcing reaction conditions for these transformations compared to electron-rich anilines.

For instance, acylation with acid chlorides or anhydrides might require the use of a stronger base or higher temperatures to proceed efficiently. Similarly, alkylation and arylation reactions, such as the Buchwald-Hartwig amination, would need to be optimized to overcome the deactivating effect of the trifluoromethyl groups.

The synthesis of N-trifluoromethyl anilines has been achieved through a one-pot reaction of anilines with CF3SO2Na. rsc.org This method provides a route to N-trifluoromethylated products, which are valuable in their own right. rsc.org

Diazotization and Subsequent Transformations, including Balz-Schiemann and Sandmeyer Reactions

The diazotization of anilines, a cornerstone of synthetic organic chemistry, provides a versatile entry point to a wide array of functionalized aromatic compounds. This process, when applied to the electron-deficient this compound, opens pathways to otherwise inaccessible derivatives. The resulting diazonium salt is a key intermediate for subsequent transformations, most notably the Balz-Schiemann and Sandmeyer reactions. wikipedia.orgwikipedia.orgnih.gov

The Balz-Schiemann reaction facilitates the introduction of a fluorine atom onto the aromatic ring. wikipedia.org In a typical procedure, the arylamine is treated with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate (B81430) salt. Gentle heating of this isolated salt then yields the aryl fluoride (B91410), with nitrogen gas and boron trifluoride as byproducts. wikipedia.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion. wikipedia.org Innovations in this field have explored the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to potentially improve yields. wikipedia.org

The Sandmeyer reaction offers a broader scope of transformations, enabling the introduction of chloro, bromo, and cyano groups, among others. wikipedia.org This reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, the reaction of a diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide. A similar reaction with copper(I) cyanide introduces a nitrile functionality. wikipedia.org Sandmeyer-type reactions have also been developed for trifluoromethylation, providing a route to benzotrifluorides from aromatic amines. organic-chemistry.org These reactions are valued for their mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org A one-pot procedure combining diazotization and trifluoromethylation has been developed, offering a convenient method for synthesizing trifluoromethylated aromatic compounds from widely available anilines. organic-chemistry.org

A related transformation is the conversion of aryl amines to phenols via their diazonium salts. While the classical method involves boiling the diazonium salt in aqueous acid, a copper-catalyzed version, akin to a Sandmeyer reaction, can proceed at room temperature in neutral water in the presence of copper(I) oxide and copper(II) nitrate. wikipedia.org

Table 1: Overview of Diazotization-Based Transformations

| Reaction | Reagents | Product Functional Group | Reference |

| Balz-Schiemann | HBF₄, heat | -F | wikipedia.org |

| Sandmeyer (Chlorination) | CuCl | -Cl | wikipedia.org |

| Sandmeyer (Bromination) | CuBr | -Br | wikipedia.org |

| Sandmeyer (Cyanation) | CuCN | -CN | wikipedia.org |

| Sandmeyer-type (Trifluoromethylation) | TMSCF₃, Cu-catalyst | -CF₃ | organic-chemistry.org |

| Hydroxylation | Cu₂O, Cu(NO₃)₂ | -OH | wikipedia.org |

N-Trifluoromethylation and its Mechanistic Insights

Direct N-trifluoromethylation of anilines is a significant transformation for introducing the trifluoromethyl group onto the nitrogen atom, a modification that can drastically alter the chemical and physical properties of the parent molecule. rsc.org While specific studies on the N-trifluoromethylation of this compound are not detailed, general methods for aniline trifluoromethylation provide insight into potential synthetic routes.

One approach involves the use of electrophilic trifluoromethylating reagents. researchgate.net Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are known to deliver a CF₃⁺ equivalent to nucleophiles like anilines. researchgate.net These reactions can sometimes be promoted by catalysts or additives. researchgate.net The mechanism of electrophilic trifluoromethylation can proceed through either a direct reaction of the nucleophilic amine with the CF₃⁺ source or via an electron-transfer process that generates a trifluoromethyl radical (CF₃•). researchgate.net

Another strategy for N-trifluoromethylation employs sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of triphenylphosphine (B44618) and a silver salt, such as silver fluoride (AgF). rsc.org This method allows for the synthesis of N-trifluoromethylanilines under relatively mild conditions. The reaction proceeds by first forming an intermediate with triphenylphosphine, which is then activated by the silver salt to facilitate the transfer of the trifluoromethyl group to the aniline nitrogen. rsc.org

Mechanistic studies suggest that the nature of the trifluoromethylating agent and the reaction conditions play a crucial role in the outcome. For instance, photoredox catalysis has emerged as a powerful tool for trifluoromethylation, often proceeding through a radical mechanism under mild conditions. researchgate.netprinceton.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Electron-Deficient Ring of this compound

The presence of three strongly electron-withdrawing trifluoromethyl groups renders the aromatic ring of this compound highly electron-deficient. This electronic nature profoundly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. total-synthesis.comnih.gov

Regioselectivity and Kinetic Studies in Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) on highly deactivated rings like that of this compound is generally challenging. total-synthesis.com The three CF₃ groups significantly reduce the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles. total-synthesis.comyoutube.com The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions. byjus.com However, in the case of this compound, the positions ortho to the amino group (positions 2 and 6) are the only available sites for substitution.

The directing effect of the substituents can be summarized as follows:

-NH₂ group: Ortho-, para-directing and activating.

-CF₃ groups: Meta-directing and strongly deactivating.

In this compound, the powerful deactivating effect of the three trifluoromethyl groups will significantly slow down the rate of any electrophilic substitution reaction. The reaction, if it occurs, would be expected to take place at the positions ortho to the activating amino group, i.e., at C2 and C6. Kinetic studies, though not specifically found for this exact molecule, would be essential to quantify the extent of deactivation and to determine the precise conditions required for substitution. For comparison, in simpler anilines, reactions like bromination can occur readily, even without a catalyst, leading to polysubstitution. byjus.com However, the extreme electron deficiency of the this compound ring would likely necessitate harsh reaction conditions for even monosubstitution.

Directed C-H Functionalization and Cross-Coupling Strategies with Aryl Halide Derivatives

Given the difficulty of direct electrophilic substitution, directed C-H functionalization and cross-coupling reactions of aryl halide derivatives of this compound represent more viable strategies for introducing further complexity.

Directed C-H Functionalization:

Recent advances in transition-metal-catalyzed C-H functionalization allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high regioselectivity. For anilines, the amino group can act as a directing group, facilitating functionalization at the ortho position. While specific examples for this compound are scarce, methods developed for other anilines could potentially be adapted. For instance, silver-catalyzed ortho-C-H trifluoromethylation of anilines using TMSCF₃ has been reported, offering a route to introduce an additional CF₃ group at a specific position. researchgate.net

Cross-Coupling Strategies:

Aryl halide derivatives of this compound, which can be synthesized via Sandmeyer reactions from the parent aniline, are excellent substrates for a variety of cross-coupling reactions. wikipedia.org These reactions, often catalyzed by palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govtezu.ernet.in

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tezu.ernet.inmdpi.com This would allow for the introduction of various aryl or alkyl groups onto the 3,4,5-tris(trifluoromethyl)phenyl core.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing access to aryl-substituted alkynes. tezu.ernet.in

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, allowing for the synthesis of more complex aniline derivatives.

The electron-poor nature of the 3,4,5-tris(trifluoromethyl)phenyl halide would likely enhance its reactivity in the oxidative addition step of the catalytic cycle for these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl/Alkyl-substituted derivative | tezu.ernet.inmdpi.com |

| Heck | Alkene | Pd catalyst, Base | Alkene-substituted derivative | tezu.ernet.in |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkyne-substituted derivative | tezu.ernet.in |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | N-Aryl/Alkyl-substituted aniline derivative | tezu.ernet.in |

Advanced Spectroscopic Characterization and Computational Elucidation of 3,4,5 Tris Trifluoromethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

¹H, ¹³C, and ¹⁹F NMR for Electronic Environment Mapping and Spin-Spin Coupling Analysis:

¹H NMR: The spectrum would be expected to show a singlet for the two equivalent aromatic protons and a broad signal for the amine (NH₂) protons. The chemical shift of the aromatic protons would be influenced by the strong electron-withdrawing effects of the three trifluoromethyl groups.

¹³C NMR: The spectrum would display signals for the aromatic carbons and the trifluoromethyl carbons. The carbon atoms directly bonded to the trifluoromethyl groups would exhibit quartets due to C-F coupling. The chemical shifts would reflect the electron-deficient nature of the aromatic ring.

¹⁹F NMR: A single resonance would be anticipated for the nine equivalent fluorine atoms of the three trifluoromethyl groups at the 3- and 5-positions, and a distinct signal for the trifluoromethyl group at the 4-position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis:

COSY (Correlation Spectroscopy): Would not show any correlations for the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would show a correlation between the aromatic proton signal and its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for confirming the structure by showing correlations between the aromatic protons and the quaternary carbons, including those bearing the trifluoromethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the spatial proximity of the amine protons to the aromatic protons.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, confirming the molecular formula C₉H₄F₉N. The fragmentation pattern would likely involve the loss of trifluoromethyl groups (CF₃) and other characteristic cleavages of the aromatic ring and amine group.

Without access to published experimental data for 3,4,5-Tris(trifluoromethyl)aniline, the above descriptions remain predictive. Further research or the release of data from chemical suppliers would be necessary to provide a detailed and accurate spectroscopic characterization of this specific compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide invaluable information regarding its molecular geometry, including bond lengths, bond angles, and torsion angles. Although specific crystallographic data for this compound is not publicly available, studies on related compounds, such as para-trifluoromethyl-aniline hemihydrate, offer insights into the expected structural features. researchgate.net

The crystal structure would reveal the packing of the molecules in the unit cell and the nature of intermolecular interactions. Key interactions expected for this compound include hydrogen bonding involving the amine (-NH₂) group and potential non-covalent interactions involving the fluorine atoms of the trifluoromethyl (-CF₃) groups. The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F hydrogen bonds, which would significantly influence the crystal packing. The highly electronegative fluorine atoms can participate in C-F···H and F···F interactions, further stabilizing the crystal lattice. Analysis of the crystal structure of related fluorinated molecules often reveals complex networks of these weak interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material products. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic studies on this compound have been reported, its structural motifs suggest a propensity for polymorphism. The interplay of hydrogen bonding from the aniline (B41778) moiety and the weaker interactions from the trifluoromethyl groups could lead to various stable or metastable packing arrangements under different crystallization conditions.

Crystal engineering studies would systematically investigate the formation of different crystalline forms by varying solvents, temperature, and pressure. The goal would be to understand the hierarchy of intermolecular interactions and to control the assembly of the molecules into desired architectures. By introducing co-formers, it would also be possible to generate cocrystals with tailored properties. The strong hydrogen bonding capability of the aniline group, combined with the weaker but numerous potential interactions of the CF₃ groups, makes this compound an interesting candidate for crystal engineering research.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental findings and to predict the properties of molecules where experimental data is scarce.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. rsc.org For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry that can be compared with experimental data if available. acs.org

A key outcome of DFT calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. scirp.orgbhu.ac.in For an aniline derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting its electron-donating and nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl groups, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and electronic transition energy. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Note: These are representative values based on calculations of similar trifluoromethylated anilines and may vary depending on the specific computational method and basis set used.

DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitrogen atom and a positive potential around the hydrogen atoms of the amino group and the trifluoromethyl groups.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation without empirical parameters. These methods can be computationally expensive but offer high accuracy for energetic properties like heats of formation and reaction energies. For a molecule like this compound, ab initio calculations could be used to precisely determine its conformational energies and the rotational barriers of the trifluoromethyl groups.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. mpg.dewikipedia.org While less accurate, they are suitable for large molecules and for preliminary explorations of potential energy surfaces. These methods can be particularly useful for correlating calculated vibrational frequencies with experimental infrared and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govnih.govajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, solvent effects, and dynamic properties of this compound.

An MD simulation of this molecule in different solvents would reveal the preferred conformations and the dynamics of the solute-solvent interactions. The simulations could elucidate the hydrogen bonding patterns between the aniline's amino group and protic or aprotic solvents. Furthermore, by analyzing the trajectory of the simulation, one can understand the flexibility of the molecule, including the rotation of the trifluoromethyl groups and any puckering of the aniline ring. This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a solution.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like substituted anilines, a QSRR model could be developed to predict their reactivity in specific reactions, such as electrophilic aromatic substitution or N-acylation.

To build a QSRR model for reactions involving this compound and its analogues, one would first need to compute a set of molecular descriptors for each compound. These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants using statistical methods, a predictive model can be generated. Such a model would be invaluable for mechanistic investigations and for the rational design of new aniline derivatives with desired reactivity profiles.

Applications of 3,4,5 Tris Trifluoromethyl Aniline in Advanced Materials and Catalysis

Role as a Monomer in the Synthesis of Functional Polymers and Macromolecules

The trifluoromethyl group (-CF3) is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property is frequently leveraged to enhance the reactivity of adjacent functional groups. nih.gov In polymer science, the introduction of trifluoromethyl groups into polymer backbones can significantly alter their physical and chemical properties.

Synthesis of Fluorinated Polyimides, Polyamides, and Polyurethanes with Tuned Electronic and Thermal Properties

Fluorinated polymers, particularly those containing trifluoromethyl groups, have garnered considerable attention for their potential in high-performance applications. The incorporation of these groups can lead to polymers with reduced dielectric constants, improved solubility, and enhanced optical transparency compared to their non-fluorinated counterparts. rsc.org

For instance, fluorinated polyimides synthesized from monomers bearing multiple trifluoromethyl groups exhibit high glass transition temperatures (Tg), typically ranging from 259–281 °C, and excellent thermal stability. rsc.org Thermogravimetric analysis (TGA) has shown that these polyimides have 5% weight loss temperatures (Td5) in the range of 551–561 °C in a nitrogen atmosphere and 515–520 °C in air. rsc.org The high char yields, often exceeding 55% at 800 °C under nitrogen, are attributed to the high aromatic content of these polymers. rsc.org

The electronic properties are also significantly influenced. Fluorinated polyimides have been shown to possess low dielectric constants, in the range of 2.69–2.85 at 1 MHz, and low water absorption (0.59–0.68%). rsc.org Molecular dynamics simulations have indicated that the introduction of trifluoromethyl structures increases the fractional free volume of polyimides, which contributes to the reduction in their dielectric constant and water uptake. researchgate.net

Influence of the Tris(trifluoromethyl)phenyl Moiety on Polymer Morphology and Performance Characteristics

The bulky and highly electronegative nature of the tris(trifluoromethyl)phenyl group has a profound impact on the morphology and performance of polymers. The presence of multiple trifluoromethyl groups can disrupt polymer chain packing, leading to an increase in fractional free volume. researchgate.netacs.org This alteration in morphology is directly linked to several key performance characteristics.

The increased free volume can lead to lower dielectric constants, a critical property for materials used in microelectronics. researchgate.net Furthermore, the introduction of trifluoromethyl groups can enhance the solubility of otherwise intractable polymers, facilitating their processing. rsc.org

In the context of gas separation membranes, the incorporation of trifluoromethyl groups can increase gas diffusivity. acs.org However, the specific placement of the fluorine groups (aliphatic vs. aromatic) can have differing effects on selectivity. For example, while both aliphatic and aromatic fluorinated analogues of some polyimides show higher gas diffusivity, the aromatic version can exhibit a larger decrease in diffusivity selectivity due to greater disruption of interchain packing. acs.org

The table below summarizes the typical property enhancements observed in polymers upon incorporation of trifluoromethyl groups.

| Property | Influence of Trifluoromethyl Groups |

| Thermal Stability | Increased, with high decomposition temperatures. rsc.org |

| Glass Transition Temp. | Generally high, though can be slightly lowered by bulky pendant groups. rsc.org |

| Dielectric Constant | Reduced due to increased free volume. rsc.orgresearchgate.net |

| Solubility | Improved, facilitating processing. rsc.org |

| Water Absorption | Decreased. rsc.orgresearchgate.net |

| Optical Transparency | Improved. rsc.org |

| Gas Permeability | Increased diffusivity. acs.org |

Design and Application as a Ligand in Organometallic Catalysis

The electron-withdrawing nature of the trifluoromethyl groups in 3,4,5-tris(trifluoromethyl)aniline makes its derivatives highly valuable as ligands in organometallic catalysis. nih.govvaia.com These electronic effects can significantly modulate the properties of the metal center, thereby influencing catalytic activity and selectivity.

Synthesis of Novel Metal Complexes with this compound-Derived Ligands

Aniline (B41778) derivatives are versatile precursors for the synthesis of a wide array of ligands, including Schiff bases and N-heterocyclic carbenes (NHCs). mdpi.comnih.gov The synthesis of metal complexes with ligands derived from substituted anilines is a common strategy to fine-tune the catalytic properties of the metal center. mdpi.commdpi.comekb.eg For example, Schiff base ligands can be prepared through the condensation reaction of an aniline derivative with an appropriate aldehyde or ketone. mdpi.com These ligands can then be complexed with various transition metals. mdpi.comekb.eg Similarly, aniline derivatives can be precursors to NHC ligands, which are known to form stable and highly active catalysts with metals like palladium. nih.gov The synthesis of such complexes often involves the reaction of the corresponding imidazolium (B1220033) salt with a suitable metal precursor.

Catalytic Activity in Asymmetric Synthesis, Cross-Coupling, and C-H Activation Processes

Ligands derived from trifluoromethyl-substituted anilines have demonstrated significant utility in a range of catalytic transformations.

Asymmetric Synthesis: The development of chiral ligands is crucial for enantioselective catalysis. researchgate.net While specific examples detailing the use of this compound in asymmetric synthesis are not prevalent in the provided search results, the principles of using electron-withdrawing groups to influence stereoselectivity are well-established. acs.orgnih.govnih.gov The electronic properties of trifluoromethyl groups can impact the geometry and electronic environment of the catalyst's active site, which in turn can control the stereochemical outcome of a reaction. nih.gov

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the nature of the ligand is paramount. nih.govresearchgate.net Ligands with electron-withdrawing substituents on the aniline, like a trifluoromethyl group, have been shown to be highly effective. nih.gov For instance, in the Suzuki-Miyaura cross-coupling of amides, palladium-NHC complexes bearing a 3-trifluoromethylaniline ligand were identified as optimal. nih.gov This enhanced reactivity is attributed to the electronic effect of the trifluoromethyl group on the palladium center. nih.gov

C-H Activation: C-H activation is a powerful tool for the direct functionalization of organic molecules. nih.gov The ligands employed in these reactions play a critical role in directing the catalyst to a specific C-H bond and facilitating its cleavage. nih.gov The electronic properties of ligands derived from this compound can influence the reactivity of the metal center, making it more effective in C-H activation processes.

Electronic Effects of Trifluoromethyl Groups on Ligand Performance and Selectivity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.com This property has several important consequences for ligand performance in catalysis:

Enhanced Electrophilicity of the Metal Center: By withdrawing electron density from the metal, the trifluoromethyl groups make the metal center more electrophilic. nih.gov This can enhance its reactivity towards nucleophiles and facilitate key catalytic steps such as oxidative addition.

Stabilization of Electron-Rich Intermediates: The electron-withdrawing nature of the ligand can stabilize electron-rich intermediates in the catalytic cycle, potentially lowering the energy of transition states and accelerating the reaction.

Modulation of Redox Potentials: The electronic properties of the ligand can influence the redox potentials of the metal center, which is crucial for catalytic cycles that involve changes in the metal's oxidation state.

Influence on Selectivity: The electronic effects of the trifluoromethyl groups can impact the chemo-, regio-, and stereoselectivity of a reaction. nih.gov For example, by altering the electron density at the metal center, the ligand can influence which of several possible reaction pathways is favored.

The following table summarizes the key electronic effects of trifluoromethyl groups on ligand performance.

| Effect | Description |

| Inductive Effect | The strong inductive electron withdrawal by the -CF3 groups decreases electron density on the metal center. nih.govvaia.com |

| Enhanced Reactivity | Increased electrophilicity of the metal center can lead to higher catalytic activity. nih.gov |

| Stabilization | Can stabilize certain intermediates in the catalytic cycle. |

| Selectivity Control | Influences chemo-, regio-, and stereoselectivity of catalytic reactions. nih.gov |

Precursor for Optoelectronic Materials and Organic Electronics

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, making them suitable for a variety of applications in organic electronics. While direct studies on this compound are emerging, the applications of its structural analogs and the general principles of using fluorinated anilines provide a strong indication of its potential in this field.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of new materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is a rapidly advancing field. The performance of these devices is highly dependent on the electronic characteristics of the organic materials used, such as their energy levels (HOMO and LUMO) and charge transport capabilities.

While specific research detailing the use of this compound in OLEDs and OFETs is not extensively documented, the closely related compound 3,4,5-trifluoroaniline (B67923) has been utilized in the synthesis of quasi-2D perovskite films for OLEDs. nih.gov These films have demonstrated a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A. nih.gov The electron-deficient nature imparted by the fluorine atoms in 3,4,5-trifluoroaniline is a key factor in these applications. nih.gov Given that trifluoromethyl groups are even more strongly electron-withdrawing than fluorine atoms, it is plausible that this compound could serve as a valuable precursor for creating materials with even more desirable electronic properties for OLED and OFET applications.

Furthermore, triarylborane-based materials, which are electron-deficient systems, have been extensively studied for OLED applications. mdpi.comresearchgate.net The incorporation of bulky and electron-withdrawing groups, such as the 2,4,6-tris(trifluoromethyl)phenyl group, into these materials has been shown to be a viable strategy for tuning their electronic and photophysical properties. mdpi.com This suggests that the 3,4,5-tris(trifluoromethyl)phenyl moiety, derived from the corresponding aniline, could be integrated into various classes of OLED materials, including emitters and host materials, to enhance device performance. mdpi.comrsc.orgnih.gov

| Device Type | Precursor/Component | Key Finding |

| OLED | 3,4,5-Trifluoroaniline | Used in quasi-2D perovskite films with a maximum luminance of 1.2 × 10³ cd/m². nih.gov |

| OLED | Triarylborane with 2,4,6-tris(trifluoromethyl)phenyl group | Bulky, electron-withdrawing groups are used to tune material properties for OLEDs. mdpi.com |

Integration into Carbon Nanotube Functionalization for Tuned Photophysical Properties

Carbon nanotubes (CNTs) possess unique mechanical and electronic properties, but their insolubility and lack of processability often limit their applications. Covalent functionalization of CNTs with organic molecules can overcome these limitations and also allows for the tuning of their photophysical properties. nih.gov

The functionalization of single-walled carbon nanotubes (SWCNTs) with aniline derivatives is a known strategy to modify their electronic structure and create new functionalities. rsc.org For instance, the reaction of SWCNTs with 3,4,5-trifluoroaniline in the presence of sodium nitrite (B80452) and chlorosulfonic acid can produce organic color centers, leading to distinct fluorescence bands at longer wavelengths compared to the intrinsic emission of the SWCNTs. nih.gov

Although direct experimental data on the functionalization of CNTs with this compound is limited, the principles established with other fluorinated anilines are applicable. The strong electron-withdrawing nature of the three trifluoromethyl groups in this compound would be expected to significantly perturb the electronic structure of the CNTs upon covalent attachment. This could lead to substantial shifts in their absorption and emission spectra, potentially creating novel photophysical properties for applications in areas such as near-infrared (NIR) imaging and sensing. The covalent attachment of such molecules can quench the intrinsic fluorescence of the nanotubes while introducing new emission features. nih.gov

| Nanomaterial | Functionalizing Agent | Observed Effect |

| SWCNTs | 3,4,5-Trifluoroaniline | Production of organic color centers with distinct fluorescence bands. nih.gov |

| SWCNTs | General Aniline Derivatives | Modification of electronic structure and solubility. rsc.org |

Advanced Chemical Intermediate in Complex Molecular Architectures

The steric bulk and electron-deficient nature of the 3,4,5-tris(trifluoromethyl)phenyl group make the corresponding aniline a unique building block for the synthesis of complex molecules with predefined three-dimensional structures and specific electronic properties.

Building Block for Supramolecular Assemblies and Porous Frameworks

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The specific geometry and electronic properties of the constituent molecules dictate the final architecture and function of the assembly. The 3,4,5-tris(trifluoromethyl)phenyl moiety is an attractive component for such systems due to its potential to engage in specific intermolecular interactions.

While direct examples of supramolecular assemblies built from this compound are not abundant in the literature, related systems provide valuable insights. For instance, supramolecular systems have been formed through the interaction of tris(pentafluorophenyl)borane (B72294) with triphenylamine (B166846) derivatives, driven by B–N Lewis acid-base interactions and arene-perfluoroarene interactions. thieme-connect.de The electron-deficient nature of the perfluorinated rings is crucial for these interactions. Given the strong electron-withdrawing character of the three trifluoromethyl groups, the 3,4,5-tris(trifluoromethyl)phenyl group would also be expected to participate in similar arene-arene interactions, guiding the self-assembly process.

In the realm of porous materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with tunable structures and properties. nih.govnih.govrsc.orgresearchgate.net These materials are constructed from organic building blocks linked by strong covalent bonds. The use of aniline derivatives as building blocks in COF synthesis is well-established. nih.gov The rigid and well-defined geometry of this compound, combined with its unique electronic properties, makes it a promising candidate for the construction of novel COFs with tailored pore environments and functionalities for applications in gas storage, separation, and catalysis. nih.govrsc.org

| Material Type | Building Block Principle | Potential Application |

| Supramolecular Assemblies | Arene-perfluoroarene interactions, Lewis acid-base interactions. thieme-connect.de | Optoelectronics, sensing. |

| Covalent Organic Frameworks (COFs) | Aniline-based linkers for porous crystalline polymers. nih.govresearchgate.net | Gas storage, separation, catalysis. nih.govrsc.org |

Contribution to the Synthesis of Sterically Hindered and Electron-Deficient Scaffolds for Unique Reactivity

The synthesis of molecules with significant steric hindrance or pronounced electron deficiency often leads to unusual reactivity and stability. The 3,4,5-tris(trifluoromethyl)phenyl group is an exemplary substituent for achieving both of these characteristics.

The steric bulk of the three trifluoromethyl groups can be exploited to create sterically crowded environments around a reactive center. This can be used to stabilize reactive intermediates or to control the stereochemical outcome of a reaction. While specific examples utilizing this compound for this purpose are not widely reported, the general strategy of using bulky aniline derivatives is a common practice in synthetic chemistry.

The strong electron-withdrawing nature of the trifluoromethyl groups makes the aniline nitrogen less basic and the phenyl ring highly electron-deficient. This property is valuable in the synthesis of electron-deficient scaffolds. For example, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to possess potent biological activity, a property often associated with the electron-deficient nature of the scaffold. nih.gov The strategic placement of trifluoromethyl groups on a phenyl ring is known to improve the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov Therefore, this compound serves as a key starting material for introducing a highly electron-deficient and sterically demanding moiety into a wide range of molecular scaffolds, leading to unique chemical and physical properties.

| Scaffold Type | Key Feature Conferred by Tris(trifluoromethyl)phenyl Group | Example of Related Chemistry |

| Sterically Hindered | Creation of a crowded environment around a reactive center. | General use of bulky anilines in synthesis. |

| Electron-Deficient | Reduced basicity of nitrogen, highly electron-poor aromatic ring. | Synthesis of biologically active pyrazoles with bis(trifluoromethyl)phenyl groups. nih.gov |

Future Research Directions and Perspectives on 3,4,5 Tris Trifluoromethyl Aniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for its Preparation

The development of efficient and sustainable methods for the synthesis of polysubstituted aromatic compounds is a continuing challenge in organic chemistry. For 3,4,5-tris(trifluoromethyl)aniline, future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of late-stage trifluoromethylation strategies. Traditional methods often involve harsh conditions and the use of hazardous reagents. Future methodologies could focus on the direct C-H trifluoromethylation of a suitable aniline (B41778) precursor. The development of novel catalysts, potentially based on earth-abundant metals or even metal-free systems, for the regioselective introduction of three trifluoromethyl groups onto the aniline scaffold would be a significant advancement.

Furthermore, the synthesis of this compound could potentially be achieved through the functionalization of a pre-existing tris(trifluoromethyl)benzene derivative. For instance, a key intermediate could be a nitrated or halogenated 1,2,3-tris(trifluoromethyl)benzene (B3052528), which could then be converted to the corresponding aniline. Research into efficient and selective methods for the introduction of a nitrogen-containing functional group at the 5-position of 1,2,3-tris(trifluoromethyl)benzene would be highly valuable.

A recent innovative approach for accessing highly substituted trifluoromethyl arenes involves a deoxyfluoroalkylation/aromatization sequence starting from readily available cyclohexan(en)one substrates. chemrxiv.org Adapting this methodology to produce the specific 3,4,5-substitution pattern on an aniline ring would represent a novel and potentially highly efficient synthetic route.

Finally, continuous flow chemistry offers a promising platform for the safe and scalable synthesis of fluorinated compounds. Developing a continuous flow process for the synthesis of this compound could not only improve safety and efficiency but also facilitate its production for further research and potential applications.

Exploration of Unconventional Reactivity Patterns and Advanced Functionalization Pathways

The unique substitution pattern of this compound, with three strongly electron-withdrawing CF3 groups adjacent to each other and ortho and meta to the amine group, is expected to impart distinct reactivity. Future research should focus on exploring these reactivity patterns and developing novel functionalization pathways.

The nucleophilicity of the aniline nitrogen will be significantly diminished due to the powerful inductive effect of the three CF3 groups. A thorough investigation into the pKa of the anilinium ion and its reactivity in classical aniline reactions, such as acylation, alkylation, and diazotization, would provide fundamental insights. It is conceivable that under standard conditions, many of these reactions would be sluggish or fail altogether, necessitating the development of highly activated reagents or novel catalytic systems.

Conversely, the electron-deficient nature of the aromatic ring could open up avenues for unique nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is introduced onto the ring. The activation of the C-F bonds within the trifluoromethyl groups themselves also presents an intriguing area for exploration. Recent advances in the C-F bond functionalization of trifluoromethyl-containing compounds could be applied to this compound to generate novel difluoro- or monofluoromethylated derivatives with unique properties. rsc.orgrsc.orgresearchgate.netresearchgate.net

Furthermore, the amine group can be used as a directing group for the functionalization of the C-H bonds at the 2- and 6-positions. While the electron-poor nature of the ring might disfavor electrophilic aromatic substitution, metal-catalyzed C-H activation could provide a powerful tool for introducing additional substituents, leading to highly complex and functionalized molecules that would be difficult to access through other means.

Advancement in Tailored Material Properties through Precise Structural Modification

The introduction of multiple trifluoromethyl groups is a well-established strategy for designing advanced materials with tailored properties. Future research on this compound should systematically investigate its potential as a building block for high-performance polymers, liquid crystals, and organic electronic materials.

The high fluorine content and the specific substitution pattern of this compound are expected to result in materials with low surface energy, high thermal stability, and excellent chemical resistance. The synthesis of polyimides, polyamides, and other polymers derived from this aniline could lead to new materials with enhanced processability and performance characteristics suitable for applications in aerospace, microelectronics, and harsh industrial environments. Research has already demonstrated that the incorporation of fluorinated substitutions into aromatic polyimides can lead to desirable properties. researchgate.net

The unique electronic properties of this compound also make it an interesting candidate for applications in organic electronics. The strong electron-withdrawing nature of the three CF3 groups will significantly lower the HOMO and LUMO energy levels of the molecule. This could be advantageous in the design of n-type organic semiconductors or as a component in charge-transfer complexes. Copolymers of this compound with electron-rich monomers could lead to materials with interesting photophysical and electronic properties. For instance, copolymers of aniline and 3-(trifluoromethyl)aniline (B124266) have been investigated for their humidity sensing applications. researchgate.net

Furthermore, the introduction of this aniline into the structure of liquid crystals could lead to materials with novel mesophases and electro-optical properties. The rigid core and the presence of multiple polar C-F bonds could influence the packing and switching behavior of the resulting liquid crystalline materials.

Synergistic Approaches Combining Synthetic, Computational, and Advanced Spectroscopic Techniques for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require a synergistic approach that combines synthetic chemistry with advanced computational and spectroscopic techniques.

Computational Studies: Density Functional Theory (DFT) and other computational methods will be invaluable for predicting the geometric and electronic structure, vibrational frequencies, and reactivity of this compound. frontiersin.org These calculations can guide synthetic efforts by predicting the feasibility of reaction pathways and the properties of the target molecules. For example, computational studies can help to understand the impact of the three CF3 groups on the electron density distribution, the acidity of the N-H protons, and the barriers to conformational changes.

Advanced Spectroscopic Techniques: A thorough spectroscopic characterization will be essential to elucidate the structure and dynamics of this molecule. While standard techniques like ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide basic structural information, more advanced techniques will be necessary for a deeper understanding. Two-dimensional NMR techniques, such as HMBC and HSQC, will be crucial for unambiguous assignment of all signals. Solid-state NMR could provide insights into the packing and intermolecular interactions in the crystalline state.

Vibrational spectroscopy, including FTIR and Raman, combined with theoretical calculations, will allow for a detailed analysis of the vibrational modes of the molecule. This can provide valuable information about the strength of the C-F and C-N bonds and the influence of the trifluoromethyl groups on the aromatic ring vibrations.

Finally, photophysical studies, including UV-Vis absorption and fluorescence spectroscopy, will be important for characterizing the electronic transitions and excited-state properties of this compound and its derivatives. This information is particularly relevant for assessing their potential in organic electronics and as photofunctional materials.

By integrating these diverse research efforts, the scientific community can build a comprehensive understanding of the fundamental chemistry of this compound, paving the way for its application in a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.